molecular formula C7H4ClFN2 B1465030 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-96-0

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1465030
CAS RN: 1190321-96-0
M. Wt: 170.57 g/mol
InChI Key: NYXAEXRADNADKD-UHFFFAOYSA-N
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Description

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C7H5ClN2 . The molecular weight of this compound is 152.58 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . This indicates that the compound contains a pyrrolo[2,3-b]pyridine core with chlorine and fluorine substituents .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C7H5ClN2 and it has a molecular weight of 152.58 .

Scientific Research Applications

Synthesis of Derivatives and Building Blocks

  • "6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine" have been utilized as versatile building blocks for the synthesis of 4-substituted 7-azaindole derivatives, achieved through nucleophilic displacement (Figueroa‐Pérez et al., 2006).

Synthesis Methods

  • Efficient synthesis methods for "4-fluoro-1H-pyrrolo[2,3-b]pyridine" have been developed, involving regioselective fluorination using either the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).

Biological Activity

  • The fluorination of 4‐chloropyrrolo[2,3‐d]pyrimidine was studied, leading to the creation of 4‐chloro‐5‐fluoropyrrolo[2,3‐d]pyrimidine, and eventually yielding 5‐fluorotubercidin. However, no significant toxicity or antibacterial activity was observed in certain cell lines (Wang et al., 2004).

Pharmaceutical Intermediates

  • A practical synthesis method for a key pharmaceutical intermediate, "2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid," has been described, highlighting its utility in pharmaceutical development (Wang et al., 2006).

Development of Fluorescent Chemosensors

  • The compound has been used in developing new fluorescent chemosensors, particularly for Fe3+/Fe2+ sensitivity. These sensors have been applied in living HepG2 cells, demonstrating its potential in biological and chemical sensing applications (Maity et al., 2018).

Antibacterial Agents

  • Some pyrrolo[2,3-b]pyridine derivatives synthesized using 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine were screened as antibacterial agents, highlighting its potential in developing new antimicrobial drugs (Abdel-Mohsen & Geies, 2008).

PET Imaging

  • [18 F]MK-6240, a PET radiotracer synthesized using this compound, is used for in vivo imaging of neurofibrillary tangles in the brain, demonstrating its application in medical imaging and neuroscience research (Hopewell et al., 2019).

Future Directions

Given the potent activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 , future research could explore the potential of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a therapeutic agent, particularly in the context of cancer therapy. Further studies could also investigate the synthesis, chemical reactivity, and safety profile of this compound.

Mechanism of Action

Target of Action

It is known that 7-azaindole derivatives, a class to which this compound belongs, have shown a broad spectrum of biological activity . They are considered promising structural motifs for use in drug discovery and medicinal chemistry . In particular, halo-substituted 7-azaindoles, such as 6-Chloro-5-Fluoro-7-Azaindole, can serve as valuable precursors in the synthesis and functionalization of biologically active compounds and potential pharmaceutical agents .

Mode of Action

7-azaindole derivatives are known to interact with kinase hinge regions through hydrogen bonding . This interaction can lead to the inhibition of kinase activity, which can have various downstream effects depending on the specific kinase targeted.

Biochemical Pathways

It is known that 7-azaindole derivatives can affect a variety of diseases due to their interesting biochemical and biophysical properties .

Pharmacokinetics

It is known that the azaindole core can be used to modulate and finely tune target binding and adme-tox properties .

Result of Action

It is known that 7-azaindole derivatives can exhibit significant biological activities, including antiviral and antimicrobial properties . They are also known to act as inhibitors of aurora A and B kinases, which are crucial for cell mitosis .

Action Environment

It is known that the synthesis of 7-azaindole derivatives can be influenced by various factors, including the nature of the ketone and its structure, as well as the presence of a chlorine atom at the pyridine ring position .

Biochemical Analysis

Biochemical Properties

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the proliferation and apoptosis of cancer cells by targeting specific signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to exert therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXAEXRADNADKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696658
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190321-96-0
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide (4.317 g, 28.38 mmol) in THF (150 mL) is added hexamethyldisilazane (6.54 mL, 31.22 mmol). The reaction mixture is cooled to 5° C. and methyl chloroformate (5.49 mL, 70.94 mmol) added dropwise. After stirring at 5° C. for 3 h, 2M sodium hydroxide (80 mL, 0.16 mol) is added dropwise, keeping temperature below 10° C. After 2 h, 2M hydrochloric acid solution is added until the mixture is at pH7. The reaction is poured onto brine (ca. 500 mL) and product extracted with CHCl3 (ca. 4×300 mL). The combined organic extracts are dried over magnesium sulphate, filtered, and concentrated in vacuo to give the title compound as a light brown solid (4.15 g, 24.33 mmol). MS (m/z): 171/173 (M+1). The following compounds are prepared essentially by the method of Preparation 31.
Quantity
4.317 g
Type
reactant
Reaction Step One
Quantity
6.54 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.49 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

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